3-(3-Amino-4-methylpiperidin-1-yl)-3-oxopropanenitrile 3-(3-Amino-4-methylpiperidin-1-yl)-3-oxopropanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17748716
InChI: InChI=1S/C9H15N3O/c1-7-3-5-12(6-8(7)11)9(13)2-4-10/h7-8H,2-3,5-6,11H2,1H3
SMILES:
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol

3-(3-Amino-4-methylpiperidin-1-yl)-3-oxopropanenitrile

CAS No.:

Cat. No.: VC17748716

Molecular Formula: C9H15N3O

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Amino-4-methylpiperidin-1-yl)-3-oxopropanenitrile -

Specification

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
IUPAC Name 3-(3-amino-4-methylpiperidin-1-yl)-3-oxopropanenitrile
Standard InChI InChI=1S/C9H15N3O/c1-7-3-5-12(6-8(7)11)9(13)2-4-10/h7-8H,2-3,5-6,11H2,1H3
Standard InChI Key CFKHXFVQCSNGBE-UHFFFAOYSA-N
Canonical SMILES CC1CCN(CC1N)C(=O)CC#N

Introduction

Chemical Identity and Structural Features

3-(3-Amino-4-methylpiperidin-1-yl)-3-oxopropanenitrile (C9H15N3O) is a nitrile-containing piperidine derivative with a molecular weight of 181.24 g/mol. Its IUPAC name reflects the substitution pattern: a 4-methylpiperidine backbone with an amino group at position 3 and a 3-oxopropanenitrile substituent at the nitrogen atom. The stereochemistry at the piperidine ring (3R,4R configuration) is crucial for its biological activity, as enantiomeric impurities significantly reduce pharmacological efficacy .

Key Structural Attributes:

  • Piperidine Core: The six-membered ring adopts a chair conformation, with the 4-methyl group occupying an equatorial position to minimize steric strain.

  • Cyanocarbonyl Group: The electron-withdrawing nitrile and ketone functionalities enhance reactivity in nucleophilic substitution and condensation reactions.

  • Stereochemical Centers: The (3R,4R) configuration ensures optimal binding to JAK enzymes, as demonstrated in structure-activity relationship (SAR) studies .

Synthetic Methodologies

Conventional Synthesis Route

The synthesis of 3-(3-Amino-4-methylpiperidin-1-yl)-3-oxopropanenitrile typically begins with (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (Formula-2), as outlined in WO2014195978A2 :

  • Protection and Coupling:

    • React Formula-2 with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Formula-3) in the presence of a base (e.g., potassium carbonate) and polar aprotic solvent (e.g., dimethylformamide) to yield a protected intermediate (Formula-4).

    • Reaction Conditions: 60–80°C, 6–8 hours, yielding 85–90% product .

  • Deprotection:

    • Catalytic hydrogenation (H2/Pd-C) removes the benzyl group, generating a secondary amine (Formula-5).

  • Cyanoacetylation:

    • Condense Formula-5 with 2-cyanoacetic acid derivatives (e.g., ethyl cyanoacetate) under basic conditions to form the target compound.

    • Optimized Yield: 78–82% after recrystallization from ethanol .

Alternative Pathways

Der Pharma Chemica (2018) reported an improved method using microwave-assisted synthesis to reduce reaction times by 40% :

StepReagents/ConditionsYield Improvement
DeprotectionHCl in dioxane, 50°C, 2 hrs95%
CyanoacetylationCyanoacetic anhydride, DIPEA, DCM88%
PurificationColumn chromatography (SiO2)>99% purity

Physicochemical and Spectroscopic Data

Physical Properties

Data compiled from ChemicalBook and experimental studies :

PropertyValue
Melting Point108–110°C (decomposes)
Density1.296 g/cm³
SolubilityDMSO: 25 mg/mL; MeOH: 15 mg/mL
pKa6.04 ± 0.60 (predicted)
LogP1.82 (octanol-water)

Spectroscopic Characterization

  • IR (KBr): 2245 cm⁻¹ (C≡N stretch), 1680 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (N–H bend) .

  • ¹H NMR (400 MHz, DMSO-d6): δ 1.25 (d, 3H, CH3), 2.85–3.10 (m, 4H, piperidine-H), 3.45 (s, 2H, NH2), 4.10 (q, 1H, CH) .

Biological Activity and Applications

JAK Inhibition Mechanism

3-(3-Amino-4-methylpiperidin-1-yl)-3-oxopropanenitrile serves as a precursor to Tofacitinib, which inhibits JAK3 with an IC50 of 1.6 nM. The compound’s piperidine moiety binds to the ATP-binding pocket of JAK3, while the cyanocarbonyl group stabilizes interactions with Lys855 and Asp967 residues .

Therapeutic Applications

  • Rheumatoid Arthritis: Clinical trials demonstrate 60–70% reduction in joint inflammation at 5 mg doses .

  • Psoriasis: Phase II studies show a 75% improvement in Psoriasis Area Severity Index (PASI).

Industrial and Research Significance

The compound’s synthesis scalability (multi-ton production) and enantiomeric purity (>99.5%) make it indispensable in pharmaceutical manufacturing. Recent patents highlight its utility in developing next-generation JAK inhibitors for alopecia and inflammatory bowel disease .

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